![molecular formula C16H24N4O3S B5603255 4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)
4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including those related to the specified molecule, often involves multi-step chemical reactions. For instance, morpholine-linked thiazoles can be prepared through reactions involving salicylaldehyde derivatives, thiosemicarbazide, and α-bromoketones, mediated by piperazine in a specific solvent environment (Mekky, Sanad, & El-Idreesy, 2021). This process illustrates the complexity and the precision required in synthesizing such molecules, highlighting the importance of reaction conditions and the choice of reactants.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques, including X-ray diffraction, which provides insight into the compound's conformation and the spatial arrangement of its atoms. For example, studies on related compounds have detailed their crystalline structure, revealing the conformation of morpholine and piperazine rings and the interactions that stabilize the molecule (Prasad et al., 2018).
Chemical Reactions and Properties
Morpholine and piperazine units in such molecules participate in a variety of chemical reactions, serving as nucleophiles in reactions with electrophilic partners. The reactivity of these compounds can be attributed to the presence of nitrogen atoms, which can engage in forming bonds with other atoms or groups, leading to a wide range of chemical transformations (Obushak et al., 2007).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and the functional groups present in the compound. For instance, the conformation of the morpholine and piperazine rings affects the compound's physical characteristics and its interaction with biological molecules (Aydın et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and potential biological activity, are influenced by the compound's functional groups and overall molecular architecture. For example, the presence of a thiazole ring can confer certain chemical behaviors, including the ability to act as a ligand in coordination compounds or participate in hydrogen bonding, which can be crucial for its biological activity (Alexander et al., 2008).
properties
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-2-3-14-17-13(12-24-14)15(21)18-4-6-19(7-5-18)16(22)20-8-10-23-11-9-20/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDLGMSSFJMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

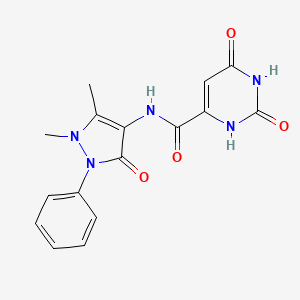
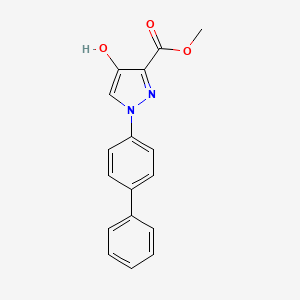
![2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5603192.png)
![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)
![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5603209.png)
![(4aR*,7aS*)-4-(2-ethoxybenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5603217.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)
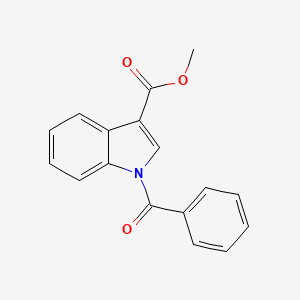
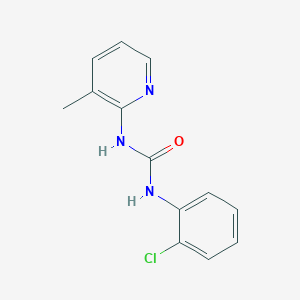
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)
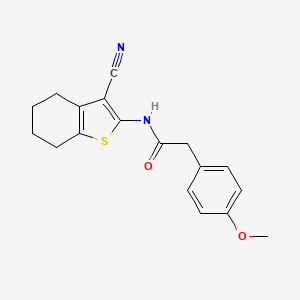
![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)
![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)